An In-Depth Technical Guide to the Basic Properties of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
An In-Depth Technical Guide to the Basic Properties of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
Abstract
This technical guide provides a comprehensive examination of the core basic properties of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth methodologies for the characterization of its fundamental physicochemical properties, including basicity (pKa), solubility, and stability. By synthesizing established analytical techniques with insights into the structural nuances of the indazole and aniline moieties, this guide serves as a practical and authoritative resource for the systematic evaluation of this compound and its derivatives. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Introduction
The 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline scaffold represents a privileged structure in modern medicinal chemistry, integrating the key pharmacophoric elements of a substituted aniline and a tetrahydroindazole ring system. Indazole derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anti-inflammatory, anti-cancer, and kinase inhibitory effects[1][2]. The aniline moiety, a cornerstone in drug design, imparts crucial molecular recognition features and influences pharmacokinetic properties. A thorough understanding of the basic physicochemical characteristics of this hybrid molecule is paramount for its successful application in drug discovery, from optimizing synthetic routes to predicting its behavior in biological systems.
This guide will elucidate the experimental and theoretical approaches to determine the key basic properties of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline, providing a robust framework for its comprehensive characterization.
Molecular Structure and Basicity
The basicity of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a composite of the contributions from the aniline amino group and the nitrogen atoms of the indazole ring. The primary determinant of its basicity in aqueous media will be the aniline nitrogen, as the lone pair on the pyrazolic nitrogens of the indazole ring is integral to its aromaticity.
Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Formula | C₁₃H₁₅N₃ | - |
| Molecular Weight | 213.28 g/mol | - |
| pKa (most basic) | 4.5 - 5.5 | ACD/Labs, ChemAxon |
| LogP | 2.0 - 2.5 | CLogP, Molinspiration |
Note: These values are predictions and should be confirmed by experimental determination.
Experimental Determination of pKa
The pKa of the anilinic nitrogen is a critical parameter influencing the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. Spectrophotometric and potentiometric titrations are the most common and reliable methods for pKa determination.
This method leverages the change in the UV-Vis absorbance spectrum of the compound upon protonation.
Principle: The Beer-Lambert law is applied to solutions at various pH values. The pKa is determined from the inflection point of the absorbance versus pH curve.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline sample
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Methanol or another suitable co-solvent for initial stock solution preparation
-
A series of buffers covering the pH range of interest (e.g., citrate, phosphate, borate)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a minimal amount of methanol. Dilute with deionized water to a final concentration of approximately 10⁻⁵ M.
-
Sample Preparation: Prepare a series of solutions with constant ionic strength (e.g., 0.1 M KCl) and varying pH values using the prepared buffers. Add a constant aliquot of the stock solution to each buffer.
-
Spectral Measurement: Record the UV-Vis spectrum of each solution from 200 to 400 nm.
-
Data Analysis: Plot the absorbance at a wavelength of maximum change against the measured pH. The pKa is the pH at which the absorbance is halfway between the acidic and basic plateaus.
Caption: Workflow for pKa determination by spectrophotometric titration.
Solubility Profile
The solubility of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a key factor for its oral bioavailability and formulation development. Its solubility is expected to be pH-dependent due to the presence of the basic aniline moiety.
Experimental Determination of Aqueous Solubility
The shake-flask method is the gold standard for determining equilibrium solubility[3].
Principle: An excess of the solid compound is equilibrated with a solvent at a constant temperature until saturation is reached. The concentration of the dissolved compound is then measured.
Instrumentation:
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC-UV system
-
Analytical balance
-
pH meter
Reagents:
-
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline sample
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for HPLC mobile phase)
Procedure:
-
Sample Preparation: Add an excess amount of the compound to vials containing the different aqueous media (PBS, SGF, SIF).
-
Equilibration: Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with the mobile phase, and analyze the concentration using a validated HPLC-UV method against a standard curve.
| Medium | Expected Solubility Behavior |
| Simulated Gastric Fluid (pH 1.2) | Higher solubility due to protonation of the aniline nitrogen. |
| Simulated Intestinal Fluid (pH 6.8) | Lower solubility compared to SGF. |
| Phosphate Buffered Saline (pH 7.4) | Lowest aqueous solubility. |
Caption: Shake-flask method for solubility determination.
Stability Assessment
Evaluating the chemical stability of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is crucial for determining appropriate storage conditions and predicting its shelf-life. Aniline derivatives can be susceptible to oxidation and light-induced degradation[4][5].
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Principle: The compound is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) and the extent of degradation is monitored by a stability-indicating HPLC method.
Instrumentation:
-
HPLC-UV/MS system
-
Oven
-
Photostability chamber
-
pH meter
Reagents:
-
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline sample
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Basic: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).
-
Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradation products.
-
Data Evaluation: Calculate the percentage of the remaining parent compound and identify the major degradation products by their mass-to-charge ratio.
Synthesis and Characterization
While multiple synthetic routes to indazole derivatives exist, a common approach involves the condensation of a substituted cyclohexanone with a hydrazine, followed by aromatization or further functionalization[6].
General Synthetic Scheme
A plausible synthesis of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline could involve the reaction of 2-(4-aminobenzoyl)cyclohexan-1-one with hydrazine hydrate.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed by a combination of analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons[7][8]. The spectra of related indazole derivatives can serve as a reference for signal assignment[9][10].
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition[11][12][13].
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A purity of >95% is generally required for biological screening.
Safety and Handling
Given the presence of an aniline moiety, appropriate safety precautions must be taken when handling 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses[2][14].
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors[14][15]. Avoid contact with skin and eyes[14].
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents[14]. The container should be tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide has outlined the fundamental approaches for the comprehensive characterization of the basic properties of 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline. The determination of its pKa, solubility, and stability is essential for its advancement in drug discovery and development. The methodologies presented herein, grounded in established analytical principles, provide a robust framework for obtaining reliable and reproducible data, thereby enabling a deeper understanding of this promising molecular scaffold.
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